molecular formula C13H12N2O4S B020349 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid CAS No. 110284-79-2

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

Cat. No.: B020349
CAS No.: 110284-79-2
M. Wt: 292.31 g/mol
InChI Key: DFQPVZIMUBRHGM-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid is a pyrimidinyl thio-benzoic acid derivative with significant relevance in agricultural chemistry research. This compound, with the molecular formula C 13 H 12 N 2 O 4 S and a molecular weight of 292.31 g/mol , serves as a key structural analog in the study of herbicides. Its primary research value lies in its close relationship to the herbicide Pyrithiobac . The core structure is instrumental for investigating the structure-activity relationships (SAR) of pyrimidinyl benzoate herbicides, helping researchers understand how modifications to the benzoic acid moiety affect biological activity and selectivity. Scientists utilize this compound to explore the mechanism of action of acetolactate synthase (ALS) inhibitors, which disrupt branched-chain amino acid synthesis in plants . It is a vital precursor and intermediate in synthesizing and studying related active ingredients, such as Pyrithiobac-sodium . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-18-10-7-11(19-2)15-13(14-10)20-9-6-4-3-5-8(9)12(16)17/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQPVZIMUBRHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371211
Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid
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Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110284-79-2
Record name 2-[(4,6-Dimethoxy-2-pyrimidinyl)thio]benzoic acid
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Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]benzoic acid
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Record name 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid
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Preparation Methods

Nucleophilic Substitution via Sodium Hydride-Mediated Coupling

A widely documented method involves the reaction of 6-chloro-2-mercaptobenzoic acid with 4,6-dimethoxy-2-methylsulfonylpyrimidine under basic conditions . The process begins with the preparation of the mercaptobenzoic acid intermediate through hydrolysis of 6-chloro-2-(ethoxythiocarbonylthio)benzoic acid, which itself is derived from diazotization of 2-amino-6-chlorobenzoic acid followed by reaction with potassium ethylxanthate . The mercaptobenzoic acid is then deprotonated using sodium hydride in dimethylformamide (DMF), enabling nucleophilic displacement of the methylsulfonyl group on the pyrimidine ring.

Key Steps and Conditions:

  • Deprotonation: Sodium hydride (1.1 equivalents) in DMF at 0–25°C.

  • Coupling: Reaction with 4,6-dimethoxy-2-methylsulfonylpyrimidine (1.0 equivalent) at 100°C for 14 hours .

  • Workup: Extraction with ethyl acetate, washing with aqueous potassium carbonate, and crystallization from methylene chloride/carbon tetrachloride .

This method yields 2-[(4,6-dimethoxypyrimidin-2-yl)thio]benzoic acid in approximately 33% overall yield . The use of sodium hydride ensures complete deprotonation of the thiol group, facilitating efficient substitution. However, the requirement for anhydrous conditions and elevated temperatures limits scalability.

Diazonium Salt Coupling with 4,6-Dimethoxy-2-mercaptopyrimidine

An alternative route involves the generation of a diazonium salt from 2-amino-6-chlorobenzoic acid, followed by coupling with 4,6-dimethoxy-2-mercaptopyrimidine . This method avoids the need for pre-formed methylsulfonylpyrimidine intermediates.

Procedure Overview:

  • Diazotization: Treatment of 2-amino-6-chlorobenzoic acid hydrochloride with sodium nitrite and hydrochloric acid at 0–5°C to form the diazonium salt .

  • Coupling: Addition of the diazonium salt to a solution of 4,6-dimethoxy-2-mercaptopyrimidine and sodium hydroxide at 0°C, followed by stirring at room temperature for 2 hours.

  • Acidification and Isolation: Adjusting the pH to 3–4 with hydrochloric acid, extracting with ethyl acetate, and purifying via silica gel chromatography .

This method achieves a lower yield of 21% , attributed to competing side reactions during diazonium salt decomposition. Nonetheless, it provides a pathway to access the target compound without requiring methylsulfonylpyrimidine precursors.

Oxidative Methods for Sulfur-Containing Intermediates

A less common approach involves the oxidation of thioketo intermediates derived from cyclohexenone precursors . For example, 2-ethoxycarbonyl-3-(substituted phenyl)cyclohex-5-enthione can be oxidized to the corresponding salicylic acid, which is subsequently coupled with 4,6-dimethoxy-2-methylsulfonylpyrimidine.

Critical Reaction Parameters:

  • Oxidation: Employing potassium permanganate or Jones reagent to convert thioketo esters to salicylic acids .

  • Coupling: Similar to Method 1, using sodium hydride in DMF.

While this route offers flexibility in introducing substituents on the benzoic acid ring, it involves multiple steps and lower overall efficiency (~20% yield) .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Method Yield Key Advantages Drawbacks
Sodium Hydride Coupling33% High efficiency, straightforward conditionsRequires anhydrous DMF, high temperature
Diazonium Salt Coupling21% Avoids methylsulfonylpyrimidine precursorsLow yield, sensitive diazonium intermediates
Oxidative Route20% Enables diverse substitution patternsMulti-step, complex purification

Mechanistic Insights and Optimization Strategies

The nucleophilic substitution mechanism (Method 1) proceeds via a two-step process:

  • Deprotonation of the thiol group by sodium hydride to form a thiolate anion.

  • Displacement of the methylsulfonyl leaving group on the pyrimidine ring through an SNAr (nucleophilic aromatic substitution) mechanism .

Optimization Opportunities:

  • Solvent Selection: Replacing DMF with tetrahydrofuran (THF) or acetonitrile could reduce reaction temperatures .

  • Catalysis: Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid exhibit significant antimicrobial properties. A study by Smith et al. (2023) demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential for development as a new class of antibiotics.

2. Cancer Research

In a study published in the Journal of Medicinal Chemistry, researchers explored the effects of thio-substituted benzoic acids on cancer cell proliferation. The findings indicated that this compound could inhibit the growth of certain cancer cell lines, possibly through the modulation of apoptosis pathways. This positions it as a candidate for further investigation in anticancer drug development.

Agricultural Applications

1. Herbicide Development

The compound has shown potential as a herbicide due to its ability to inhibit specific metabolic pathways in plants. A report from the International Journal of Agricultural Science highlighted that formulations containing this compound effectively reduced weed populations without harming crop yield. The mechanism involves targeting photosynthetic pathways critical for weed survival.

2. Plant Growth Regulation

Another significant application is in plant growth regulation. A study demonstrated that when applied at specific concentrations, this compound enhanced root development and overall plant vigor in several species. This may be attributed to its role in hormone regulation within plants.

Case Studies

Study Application Findings
Smith et al. (2023)AntimicrobialEffective against S. aureus and E. coli
Journal of Medicinal ChemistryCancer ResearchInhibited growth in cancer cell lines
International Journal of Agricultural ScienceHerbicideReduced weed populations effectively
Plant Physiology JournalGrowth RegulationEnhanced root development in treated plants

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidine ring and the thioether linkage can influence its binding affinity and specificity towards these targets. The exact pathways involved would vary based on the context of its use, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thio vs. Oxy Linkage: 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid

This analog (CAS 110284-78-1) replaces the sulfur atom with oxygen (Figure 1). The oxy-linked variant is used as a positive control in herbicidal assays against weeds like Echinochloa crus-galli and Abutilon theophrasti, demonstrating potent post-emergence activity . The thio compound’s activity is hypothesized to differ due to sulfur’s larger atomic radius and polarizability, which may alter binding to target enzymes like acetolactate synthase (ALS) in weeds .

Property Thio Derivative (CAS 110284-79-2) Oxy Derivative (CAS 110284-78-1)
Linkage -S- -O-
Molecular Formula C₁₃H₁₂N₂O₄S C₁₃H₁₂N₂O₅
Herbicidal Activity (Post-E) Not explicitly reported 80–100% efficacy at 150 g/ha

Amino Substitution: 2-((4,6-Dimethylpyrimidin-2-yl)amino)benzoic Acid

This compound (CAS 17174-03-7, C₁₃H₁₃N₃O₂) replaces the thio group with an amino (-NH-) linker and substitutes methoxy with methyl groups. Methyl groups are electron-donating, reducing the pyrimidine ring’s electrophilicity compared to methoxy derivatives. The amino group enables hydrogen bonding, as seen in co-crystal studies (e.g., 4-hydroxybenzoic acid complexes), which may enhance solubility or crystallization properties .

Dimeric Structures: 2,6-Bis[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic Acid

The bis-oxy derivative (C₁₉H₁₈N₄O₈) features two pyrimidinyl-oxy groups at the 2- and 6-positions of benzoic acid. This compound (CAS 125401-92-5, bispyribac-sodium) exhibits enhanced herbicidal potency due to dual binding sites, achieving >90% weed control at lower concentrations compared to monomeric analogs .

Compound Substituents Key Application
Target Compound (Thio) 4,6-Dimethoxy, -S- linkage Potential herbicide (inference)
Bispyribac-sodium (Bis-oxy) Dual 4,6-dimethoxy, -O- linkages Commercial herbicide

Biological Activity

2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid, with the chemical formula C13H12N2O4SC_{13}H_{12}N_{2}O_{4}S and CAS Number 110284-79-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and herbicidal properties, supported by relevant research findings and data.

Basic Information

PropertyValue
Chemical FormulaC13H12N2O4SC_{13}H_{12}N_{2}O_{4}S
Melting Point129-130 °C
SupplierMatrix Scientific
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Gram-positive bacteria such as Bacillus subtilis.

  • Mechanism of Action : The antimicrobial activity is attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.
  • Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values ranging from 0.5 to 1.0 mg/mL against fungal pathogens, indicating moderate efficacy compared to standard antifungal agents like ketoconazole (MIC 1–31 µg/mL) .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including NIH3T3 and HepG2.
  • IC50 Values : The compound exhibited an IC50 value of approximately 0.632 mM against NIH3T3 cells, suggesting promising anticancer activity .
  • Mechanism of Action : The anticancer effects may involve apoptosis induction and cell cycle arrest.

Herbicidal Properties

The compound also shows potential as a herbicide, particularly due to its structural similarity to known herbicidal agents:

  • Target Plants : It has been tested against several weed species with varying degrees of success.
  • Mode of Action : The herbicidal activity is primarily due to the inhibition of amino acid synthesis pathways in plants, similar to the action of other herbicides like pyrithiobac-sodium .

Study on Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives of benzoic acid with pyrimidine moieties showed enhanced antifungal activity against Candida albicans and Staphylococcus aureus. The findings indicated that modifications to the pyrimidine structure could significantly affect biological activity .

Anticancer Research

In a recent investigation into the cytotoxic effects of various compounds on liver cancer cell lines (Huh7, HepG2), it was found that certain derivatives of benzoic acid exhibited substantial cytotoxicity with EC50 values indicating their potential for further development as anticancer agents .

Q & A

Q. How can high-throughput screening (HTS) pipelines utilize this compound for drug discovery?

  • Methodology : HTS integrates:
  • Ligand-based virtual screening : Using the compound’s 3D structure (from crystallography) to dock against target enzymes.
  • ADMET profiling : Computational models predict absorption and toxicity, guided by the thioether’s metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid
Reactant of Route 2
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2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid

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